Isooctyl acrylate

Pressure-Sensitive Adhesives Acrylic Copolymers Structure-Property Relationships

Isooctyl acrylate (IOA, CAS 29590-42-9) is a monofunctional acrylate ester characterized by an eight-carbon branched alkyl chain. It is a key 'soft monomer' in the synthesis of acrylic polymers and copolymers, where its primary function is to impart low glass transition temperature (Tg), high flexibility, and inherent tack to the final material.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 29590-42-9
Cat. No. B1210171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctyl acrylate
CAS29590-42-9
SynonymsIOA
isooctyl acrylate
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOC(=O)C=C
InChIInChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
InChIKeyDXPPIEDUBFUSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 200 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 23 °C: 0.001 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Isooctyl Acrylate (CAS 29590-42-9) for Pressure-Sensitive Adhesives: Procurement & Technical Baseline


Isooctyl acrylate (IOA, CAS 29590-42-9) is a monofunctional acrylate ester characterized by an eight-carbon branched alkyl chain. It is a key 'soft monomer' in the synthesis of acrylic polymers and copolymers, where its primary function is to impart low glass transition temperature (Tg), high flexibility, and inherent tack to the final material . Unlike many generic acrylates, IOA possesses a distinct molecular architecture that influences its polymerization kinetics, specifically its behavior as a highly water-insoluble monomer in dispersed-phase systems, which directly impacts particle morphology and molecular weight distribution in emulsion-derived products [1]. These baseline properties establish IOA as a critical raw material for pressure-sensitive adhesives (PSAs), coatings, and elastomers, where a specific balance of adhesion, cohesion, and low-temperature performance is required .

Isooctyl Acrylate Procurement: Why 'Any C8 Acrylate' Is Not a Viable Substitution Strategy


Substituting Isooctyl Acrylate (IOA) with a generic or seemingly similar 'C8 acrylate' like 2-Ethylhexyl Acrylate (2-EHA) is a high-risk formulation change due to fundamental differences in monomer reactivity, polymer architecture, and the resultant balance of adhesive properties. While both are isomers, their distinct molecular structures lead to quantifiably different behaviors. In PSA applications, simply swapping monomers can disrupt the critical balance of tack, peel, and shear strength, leading to adhesive failure [1]. For instance, in lube oil additives, isooctyl acrylate-based polymers have been shown to provide superior performance compared to isodecyl acrylate polymers, highlighting that even subtle changes in alkyl chain architecture can significantly impact end-use functionality [2]. The following sections provide specific, quantifiable evidence for why IOA must be specified by name and CAS number in procurement documents to ensure reproducible and predictable material performance.

Quantitative Performance Differentiation: Isooctyl Acrylate vs. n-Butyl Acrylate & 2-Ethylhexyl Acrylate


Divergent Peel and Shear Strength Behavior in Acrylic PSAs Compared to n-Butyl Acrylate

In UV-cured acrylic pressure-sensitive adhesives, the relationship between comonomer content and adhesive properties is strongly dictated by the side-chain length of the acrylate monomer. For PSAs incorporating isooctyl acrylate (IOA), no clear correlation was observed between IOA content and peel or shear strength. This behavior is in direct contrast to PSAs made with n-butyl acrylate (BA), which show a consistent, positive trend where increasing BA content directly enhances both peel and shear strength. This indicates that IOA provides a more stable, and potentially more predictable, property profile that is less sensitive to minor compositional fluctuations, a key advantage for achieving formulation robustness [1].

Pressure-Sensitive Adhesives Acrylic Copolymers Structure-Property Relationships

Significantly Higher Glass Transition Temperature (Tg) of Poly(IOA) Compared to Poly(2-EHA)

The glass transition temperature (Tg) is a fundamental property dictating a polymer's flexibility and service temperature range. Poly(isooctyl acrylate) (PIOA) exhibits a Tg of approximately -50°C. This is significantly higher than the Tg reported for poly(2-ethylhexyl acrylate) (P2EHA), which is -65°C. This 15°C difference in homopolymer Tg demonstrates that the branched structure of the isooctyl group imparts different segmental mobility compared to the 2-ethylhexyl isomer. This higher Tg for PIOA can be advantageous in applications requiring a specific balance of tack and cohesive strength at slightly elevated temperatures, preventing unwanted cold flow that can occur with lower-Tg adhesives [1][2].

Polymer Physics Thermal Analysis Block Copolymers

IOA-Containing Triblock Copolymers Exhibit Superior Upper-Service Temperature as Thermoplastic Elastomers

In the design of thermoplastic elastomers (TPEs), the upper-service temperature is a critical performance metric. Poly(methyl methacrylate)-b-poly(isooctyl acrylate)-b-poly(methyl methacrylate) (MIM) triblock copolymers with short PMMA end blocks (MW 3500–5000) were found to behave as TPEs with an upper-service temperature that is higher than that of traditional polystyrene-b-polyisoprene-b-polystyrene (SIS) TPEs, such as Kraton D1107 [1]. While a direct comparison to TPEs based on other acrylates like 2-EHA was not made in this study, this evidence establishes a class-level advantage for PIOA-based systems in high-temperature applications. This performance is attributed to the specific phase behavior and rheological properties imparted by the PIOA midblock, which differs from that of polydienes.

Thermoplastic Elastomers Block Copolymers Rheology

Validated Application Scenarios for Isooctyl Acrylate (CAS 29590-42-9) Based on Differentiated Performance Data


Formulating Robust Pressure-Sensitive Adhesives with High Tolerance to Process Variations

The unique decoupling of IOA content from peel and shear strength, as demonstrated in comparison to n-butyl acrylate, makes IOA the monomer of choice for formulators seeking to develop robust, high-yield PSA manufacturing processes [1]. In this scenario, production batches are less likely to fall out of specification due to minor fluctuations in monomer feed, reducing waste and ensuring consistent adhesive performance across large-scale coating operations. This is particularly valuable for commodity PSAs used in tapes and labels where consistent quality is paramount.

Developing High-Temperature-Resistant Acrylic Adhesives and Coatings

The 15°C higher glass transition temperature of poly(isooctyl acrylate) compared to poly(2-ethylhexyl acrylate) is a critical design parameter for adhesives and coatings intended for elevated temperature service [1][2]. IOA-based copolymers will better resist creep and maintain cohesive strength at temperatures where 2-EHA-based materials might soften excessively. This makes IOA a superior starting material for automotive interior adhesives, protective films for electronics that experience heat cycling, and industrial tapes used in high-temperature paint masking or splicing applications.

Designing High-Performance Thermoplastic Elastomers (TPEs) for Demanding Applications

For applications requiring the elasticity of a rubber with the processability of a thermoplastic, but with a high upper-service temperature, IOA is a strategic monomer choice. As demonstrated in PMMA-PIOA-PMMA triblock systems, PIOA-based TPEs can outperform traditional styrenic block copolymers like SIS in thermal resistance [1]. This positions IOA as a key ingredient for specialized TPEs used in automotive under-the-hood components, high-durometer medical tubing, or industrial vibration damping components where exposure to heat is a primary design constraint.

Technical Documentation Hub

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